molecular formula C9H6BrNO B1289189 6-Bromoisoquinoline 2-oxide CAS No. 223671-16-7

6-Bromoisoquinoline 2-oxide

Cat. No. B1289189
M. Wt: 224.05 g/mol
InChI Key: QNNTUJSIGVWFAS-UHFFFAOYSA-N
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Patent
US06248738B1

Procedure details

Acetic acid (8 mL) and 30% hydrogen peroxide (4 mL) were heated at 80° C. for 1 h. The cooled solution of peracetic acid was added to 6-bromoisoquinoline (Tyson, F. T. J. Am. Chem. Soc., 1939, 61, 183) (0.389 g, 1.87 mmol) and the mixture was then heated at 80° C. for 18 h. The mixture was diluted with water (15 mL) and concentrated in vacuo to ca. half the volume and the residue was extracted with CH2Cl2 (2×25 mL). The combined organics were washed with saturated aqueous NaHCO3 (25 mL), dried over MgSO4 and evaporated to leave an oil. Azeotroping with PhMe (×3) and then CH2Cl2 (×3) gave 6-bromoisoquinoline N-oxide (0.420 g, quant) as a cream-coloured solid. 1H (δ, CDCl3, 300 MHz) 7.6-7.65 (2H, m), 7.77 (1H, dd), 8.0 (1H, s), 8.2 (1H, dd), 8.85 (1H, s);
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.389 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)(=[O:3])C.OO.C(OO)(=O)C.[Br:12][C:13]1[CH:14]=[C:15]2[C:20](=[CH:21][CH:22]=1)[CH:19]=[N:18][CH:17]=[CH:16]2>O>[Br:12][C:13]1[CH:14]=[C:15]2[C:20](=[CH:21][CH:22]=1)[CH:19]=[N+:18]([O-:3])[CH:17]=[CH:16]2

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
4 mL
Type
reactant
Smiles
OO
Step Two
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OO
Name
Quantity
0.389 g
Type
reactant
Smiles
BrC=1C=C2C=CN=CC2=CC1
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to ca. half the volume
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with CH2Cl2 (2×25 mL)
WASH
Type
WASH
Details
The combined organics were washed with saturated aqueous NaHCO3 (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave an oil
CUSTOM
Type
CUSTOM
Details
Azeotroping with PhMe (×3)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=C[N+](=CC2=CC1)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.